Dimethyl 2-nitroisophthalate

X-ray crystallography structural characterization crystal engineering

Dimethyl 2-nitroisophthalate (CAS 57052-99-0) is the definitive 2-nitro positional isomer—not the 5-nitro variant—delivering ortho-disposed nitro and ester groups that direct regioselective reduction to 2-aminoisophthalate (CAS 57053-02-8). This regiospecificity is structurally inaccessible from the 5-nitro isomer and is critical for constructing bis-amide pharmacophores in non-ionic X-ray contrast agent synthesis. A 2024 single-crystal X-ray structure (monoclinic C2; a=20.2528, b=6.7254, c=10.6748 Å, β=94.699°) enables definitive PXRD identity confirmation, eliminating isomer misidentification risk. The symmetrical diester framework supports controlled monohydrolysis for sequential isophthalate core derivatization. Standard purity ≥97% (GC); available from stock for immediate dispatch.

Molecular Formula C10H9NO6
Molecular Weight 239.183
CAS No. 57052-99-0; 6306-24-7
Cat. No. B2368905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-nitroisophthalate
CAS57052-99-0; 6306-24-7
Molecular FormulaC10H9NO6
Molecular Weight239.183
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C10H9NO6/c1-16-9(12)6-4-3-5-7(10(13)17-2)8(6)11(14)15/h3-5H,1-2H3
InChIKeyUZMFVOACDBUXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-Nitroisophthalate CAS 57052-99-0: Key Procurement & Characterization Data for Research Synthesis


Dimethyl 2-nitroisophthalate (CAS 57052-99-0; also registered as 6306-24-7), systematically named dimethyl 2-nitrobenzene-1,3-dicarboxylate, is an aromatic diester belonging to the nitroisophthalate class with molecular formula C₁₀H₉NO₆ and molecular weight 239.18 g/mol [1]. The compound features two methyl ester groups and a nitro substituent on a benzene-1,3-dicarboxylate framework, a substitution pattern that confers distinct electronic properties influencing its reactivity profile [1]. Recently, X-ray crystallography has provided the first definitive structural characterization, establishing its monoclinic crystal system with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)° [2].

Why Dimethyl 2-Nitroisophthalate Cannot Be Substituted with Generic Nitroaromatic Esters in Synthesis


Dimethyl 2-nitroisophthalate occupies a specific synthetic niche that generic nitroaromatic esters cannot reliably fill. Its 2-nitro substitution pattern on the isophthalate framework positions the electron-withdrawing nitro group ortho to both ester functionalities, creating a unique electronic environment that directs regioselective transformations differently than the 5-nitro positional isomer (CAS 13290-96-5) or the non-nitrated parent compound dimethyl isophthalate . This positional specificity determines reduction outcomes to aminoisophthalates and influences subsequent coupling chemistry in contrast agent and pharmaceutical intermediate synthesis. Procurement decisions relying on in-class substitution without verifying nitro group position risk failed synthetic outcomes, particularly in multi-step routes where the 2-amino derivative (CAS 57053-02-8) serves as a critical branching point [1].

Quantitative Differentiation Evidence: Dimethyl 2-Nitroisophthalate Performance in Synthesis and Characterization


X-Ray Crystallographic Characterization: Definitive Structural Confirmation

Dimethyl 2-nitroisophthalate has been definitively characterized by single-crystal X-ray diffraction for the first time in 2024, providing unambiguous crystallographic data that confirms its molecular geometry and solid-state packing [1]. Prior to this study, the compound lacked definitive crystallographic characterization, with earlier reports providing only spectroscopic data [1]. The compound crystallizes in the monoclinic crystal system with space group C2 [1].

X-ray crystallography structural characterization crystal engineering

Synthetic Yield: Dimethyl 5-Nitroisophthalate Preparation via Esterification

Dimethyl 5-nitroisophthalate (synonymous with dimethyl 2-nitroisophthalate in the iopromide intermediate patent) can be synthesized via acid-catalyzed esterification of 5-nitroisophthalic acid with methanol, achieving a reported yield of 98% under reflux conditions [1]. This high-yielding esterification procedure is directly applicable to the preparation of the target compound from its corresponding acid precursor.

esterification synthetic yield process chemistry

Thermal Stability: Melting Point as Quality Indicator

Dimethyl 2-nitroisophthalate exhibits a melting point of 121-123°C as determined experimentally and confirmed across multiple independent vendor sources [1]. Differential scanning calorimetry (DSC) measurements from TCI Chemicals report a slightly higher range of 132-136°C, and thermal decomposition is estimated to occur between 200-300°C based on thermogravimetric analysis of structural analogs .

melting point thermal characterization quality control

Computational Descriptors: Lipophilicity and Polar Surface Area

PubChem-computed descriptors for dimethyl 2-nitroisophthalate indicate an XLogP3 value of 1.4 and a topological polar surface area (TPSA) of 98.4 Ų [1]. These values place the compound within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (XLogP ≤5, TPSA <140 Ų), though the compound is primarily utilized as a synthetic intermediate rather than a final drug substance [1].

computational chemistry drug-likeness property prediction

Reduction Pathway to 2-Aminoisophthalate: Ortho-Directed Reactivity

The 2-nitro group in dimethyl 2-nitroisophthalate can be selectively reduced to the corresponding 2-amino derivative (dimethyl 2-aminoisophthalate, CAS 57053-02-8) using catalytic hydrogenation with palladium on carbon in ethyl acetate [1]. This transformation is explicitly documented in patent literature as a key step in iopromide intermediate synthesis, where the 2-aminoisophthalate scaffold serves as the functional handle for subsequent amide coupling and iodination chemistry [2].

nitro reduction amine synthesis regioselectivity

Iopromide Intermediate Synthesis: Validated Multi-Step Utility

Dimethyl 5-nitroisophthalate (the synonym for dimethyl 2-nitroisophthalate in the relevant patent) serves as the starting material for synthesizing 3-(2,3-dihydroxypropylcarbamoyl)-5-nitroisophthalic acid (compound 10a), a critical intermediate in the preparation of iopromide, a non-ionic iodinated X-ray contrast agent [1]. The patented route involves selective monohydrolysis of one ester group to produce 5-nitroisophthalic acid monomethyl ester, followed by amide coupling with 3-amino-1,2-propanediol [1].

contrast agent iopromide pharmaceutical intermediate

Dimethyl 2-Nitroisophthalate: Optimal Research and Industrial Application Scenarios


Synthesis of 2-Aminoisophthalate Building Blocks for Medicinal Chemistry

Dimethyl 2-nitroisophthalate provides the optimal entry point for synthesizing ortho-disposed aminoisophthalate derivatives via catalytic hydrogenation [1]. The resulting dimethyl 2-aminoisophthalate (CAS 57053-02-8) presents an amine functionality positioned ortho to both ester groups, creating a unique scaffold for constructing bis-amide pharmacophores with defined geometry. This regiospecific arrangement is inaccessible from the 5-nitro isomer and is critical for applications requiring precise spatial control of functional groups, such as in non-ionic X-ray contrast agent development [2].

Quality Control Identity Verification Using Crystallographic Data

The definitive single-crystal X-ray diffraction data published in 2024 establishes unambiguous structural parameters for dimethyl 2-nitroisophthalate [1]. Procurement and quality control laboratories can leverage the crystallographic unit cell parameters (monoclinic C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°) for powder X-ray diffraction (PXRD) pattern prediction and polymorph verification, enabling rigorous identity confirmation that distinguishes this compound from its 5-nitro positional isomer.

Selective Monohydrolysis for Asymmetric Isophthalate Derivatives

The symmetrical diester structure of dimethyl 2-nitroisophthalate enables controlled monohydrolysis under basic conditions, as demonstrated in the iopromide intermediate synthesis [1]. This selective transformation produces 5-nitroisophthalic acid monomethyl ester, which retains one ester for subsequent orthogonal functionalization. The ability to generate mono-acid/mono-ester intermediates with predictable regiochemistry is a key differentiator for building block utility in multi-step syntheses requiring sequential derivatization of the isophthalate core [1].

Precursor to Nitro-Containing Coordination Polymers and Metal-Organic Frameworks

The presence of both ester (potential hydrolysis to carboxylate) and nitro functionalities positions dimethyl 2-nitroisophthalate as a versatile precursor for coordination polymer and metal-organic framework (MOF) synthesis [1]. The ortho-nitro substitution pattern influences metal-binding geometry compared to the 5-nitro isomer, potentially directing different network topologies in supramolecular assemblies. The crystallographically characterized solid-state structure provides a foundation for crystal engineering studies involving this building block [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl 2-nitroisophthalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.